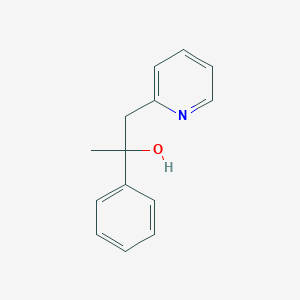
2-Phenyl-1-(pyridin-2-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1-(pyridin-2-yl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a phenyl group and a pyridin-2-yl group attached to a central propan-2-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(pyridin-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with phenylacetone in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol . Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 2-pyridinecarboxaldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
2-Phenyl-1-(pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl and pyridin-2-yl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Formation of 2-Phenyl-1-(pyridin-2-yl)propan-2-one or 2-Phenyl-1-(pyridin-2-yl)propanoic acid.
Reduction: Formation of 2-Phenyl-1-(pyridin-2-yl)propane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Phenyl-1-(pyridin-2-yl)propan-2-ol has several applications in scientific research:
作用機序
The mechanism of action of 2-Phenyl-1-(pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit pro-inflammatory enzymes, leading to reduced inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Phenylpropan-2-ol: Lacks the pyridin-2-yl group, making it less versatile in coordination chemistry.
1-Phenyl-1-(pyridin-2-yl)ethanol: Similar structure but with a different substitution pattern on the central carbon.
2-(Pyridin-2-yl)ethanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Uniqueness
2-Phenyl-1-(pyridin-2-yl)propan-2-ol is unique due to the presence of both phenyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
生物活性
2-Phenyl-1-(pyridin-2-yl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a phenyl group and a pyridine moiety, which contribute to its potential therapeutic applications. Research has indicated that it may exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Antimicrobial and Antifungal Properties
Research has shown that this compound exhibits notable antimicrobial and antifungal activities. It has been evaluated against various bacterial strains and fungal species, demonstrating effectiveness in inhibiting their growth. For example, studies indicate that the compound can disrupt the cell membranes of certain pathogens, leading to cell death .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing inflammation in biological systems. This mechanism makes it a potential candidate for treating inflammatory diseases .
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound. In vitro tests against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) have shown that the compound can decrease cell viability at low concentrations (as low as 6.25 µM). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
-
Antimicrobial Activity : A study evaluated the efficacy of this compound against various microbial strains, revealing a significant reduction in colony-forming units (CFUs) compared to control groups.
Microorganism Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Candida albicans 18 -
Anticancer Evaluation : In a study involving breast cancer cell lines, the compound was shown to reduce cell proliferation significantly.
Concentration (µM) Viability (%) 6.25 70 12.5 50 25 30
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in disease processes, particularly those related to inflammation and cancer progression . The compound's ability to penetrate cellular membranes enhances its effectiveness against intracellular pathogens.
特性
CAS番号 |
46731-46-8 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC名 |
2-phenyl-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C14H15NO/c1-14(16,12-7-3-2-4-8-12)11-13-9-5-6-10-15-13/h2-10,16H,11H2,1H3 |
InChIキー |
RBTMHDWJTMPJCU-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=N1)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















